molecular formula C13H7F4NO2 B1388582 3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid CAS No. 1214376-43-8

3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid

Cat. No.: B1388582
CAS No.: 1214376-43-8
M. Wt: 285.19 g/mol
InChI Key: OJMUGXZMOMSINL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid is a chemical compound characterized by the presence of fluorine atoms on both the phenyl and picolinic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-fluorobenzaldehyde with trifluoromethylpyridine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)picolinic acid
  • 5-(Trifluoromethyl)picolinic acid
  • 3-(Trifluoromethyl)phenylpicolinic acid

Uniqueness

3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability, lipophilicity, and specific molecular interactions.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-3-1-2-7(4-9)10-5-8(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMUGXZMOMSINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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